n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine
CAS No.:
Cat. No.: VC16485635
Molecular Formula: C18H17Cl2N3O3
Molecular Weight: 394.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17Cl2N3O3 |
|---|---|
| Molecular Weight | 394.2 g/mol |
| IUPAC Name | N-[(3,4-dichlorophenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine |
| Standard InChI | InChI=1S/C18H17Cl2N3O3/c1-24-14-7-11-15(17(26-3)16(14)25-2)22-9-23-18(11)21-8-10-4-5-12(19)13(20)6-10/h4-7,9H,8H2,1-3H3,(H,21,22,23) |
| Standard InChI Key | IUGNCPJMMRXPHR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC(=C(C=C3)Cl)Cl)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 6,7,8-trimethoxy-N-(3,4-dichlorobenzyl)quinazolin-4-amine, reflects its substitution pattern. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 305.37 g/mol | PubChem |
| SMILES | COC1=C(C(=C2C(=C1)N=CN=C2NCC3=CC(=C(C=C3)Cl)Cl)OC)OC | PubChem |
| InChI Key | TVJPHOZGPOLRKC-UHFFFAOYSA-N | PubChem |
The quinazoline core’s planar structure facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the methoxy groups enhance solubility and modulate electronic properties . The 3,4-dichlorobenzyl substituent introduces steric bulk and lipophilicity, potentially influencing blood-brain barrier permeability .
Crystallographic and Conformational Insights
Although X-ray crystallography data for this specific compound are unavailable, related 4-aminoquinazolines exhibit a nearly coplanar arrangement between the quinazoline ring and the 4-amine substituent. This conformation optimizes binding to ATP pockets in kinases such as EGFR . Molecular dynamics simulations suggest that the trimethoxy groups adopt equatorial orientations to minimize steric clashes, while the dichlorophenyl group projects into hydrophobic regions of target proteins .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 4-aminoquinazoline derivatives typically involves a multi-step sequence:
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Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with nitriles or amidines under acidic conditions.
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Methoxy Group Introduction: Electrophilic aromatic substitution or Ullmann-type coupling using methyl iodide or dimethyl sulfate .
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4-Amine Functionalization: Nucleophilic aromatic substitution (SNAr) at the 4-position with 3,4-dichlorobenzylamine in the presence of a base such as potassium carbonate .
Key challenges include regioselectivity in methoxy group placement and minimizing side reactions during the SNAr step. Purification often employs column chromatography with ethyl acetate/hexane gradients .
Yield and Scalability
Reported yields for analogous compounds range from 45% to 68%, depending on the purity of starting materials and reaction conditions . Scale-up beyond laboratory quantities requires careful optimization of exothermic steps, particularly during cyclization.
Biological Activity and Mechanism of Action
Tubulin Polymerization Inhibition
Compounds bearing trimethoxy substitutions (e.g., combretastatin analogs) bind to the colchicine site of β-tubulin, preventing microtubule assembly. This disrupts mitotic spindle formation, arresting cells in the G2/M phase . For example, compound 14 (7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) exhibits IC50 values of 12–28 nM against HeLa and MCF-7 cells .
Kinase Inhibition
The 4-amine group in quinazolines often participates in hydrogen bonding with kinase catalytic domains. Analog 15 (PVHD121) suppresses ERK1/2 and p38 phosphorylation at 10 µM, inducing apoptosis in A549 lung cancer cells .
Selectivity and Toxicity Profile
Methoxy-rich quinazolines show preferential cytotoxicity toward cancer cells over normal fibroblasts (NH3T3), with selectivity indices >5 in some cases . This selectivity may arise from differential expression of tubulin isotypes or kinases in malignant cells.
Pharmacokinetic and Pharmacodynamic Considerations
Metabolism and Excretion
Hepatic cytochrome P450 enzymes (CYP3A4, CYP2D6) likely mediate O-demethylation of methoxy groups, producing phenolic metabolites. Glucuronidation and sulfation enhance aqueous solubility for renal excretion .
Future Directions and Clinical Translation
Structure-Activity Relationship (SAR) Optimization
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Methoxy Positioning: Comparative studies indicate that 6,7,8-trimethoxy configurations yield superior activity to 5,6,7-substituted analogs .
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Dichlorophenyl Modifications: Replacing chlorine with fluorine may improve metabolic stability without compromising target affinity.
Preclinical Development Milestones
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In Vivo Efficacy: Xenograft models (e.g., HCT116 colorectal tumors in nude mice) to assess tumor growth inhibition.
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Toxicokinetics: 28-day repeat-dose studies in rodents to establish NOAEL (no observed adverse effect level).
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